2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one
Overview
Description
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one, also known as PAP-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PAP-1 is a flavonoid that belongs to the family of chromones, and its chemical structure is shown below:
Mechanism of Action
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to exert its effects through various mechanisms. It has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one also activates the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. Additionally, 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to modulate the activity of various enzymes, including COX-2, iNOS, and MMP-9.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to exert a wide range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has also been shown to reduce the expression of various inflammatory mediators, including COX-2, iNOS, and MMP-9. In addition, 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one is its high purity and stability, which makes it suitable for use in various lab experiments. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one. One area of interest is its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Another area of interest is its mechanisms of action, which are still not fully understood. Further research is also needed to optimize the synthesis of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one and develop more efficient methods for its delivery. Finally, there is a need for more studies on the safety and toxicity of 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one, particularly in vivo.
Scientific Research Applications
2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-methoxyphenyl)-6-propoxy-4H-chromen-4-one has also been investigated for its role in modulating the immune response and reducing oxidative stress.
properties
IUPAC Name |
2-(4-methoxyphenyl)-6-propoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-10-22-15-8-9-18-16(11-15)17(20)12-19(23-18)13-4-6-14(21-2)7-5-13/h4-9,11-12H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUWAWGCCMDKGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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